molecular formula C17H10ClN5O3 B2861511 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251619-37-0

5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2861511
CAS No.: 1251619-37-0
M. Wt: 367.75
InChI Key: ZBOONOJLFWNQBQ-UHFFFAOYSA-N
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Description

5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10ClN5O3 and its molecular weight is 367.75. The purity is usually 95%.
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Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that combines several pharmacophores:

  • Benzodioxole Moiety : Known for its diverse biological activities.
  • Triazole Ring : Associated with antifungal and anticancer properties.
  • Oxadiazole Group : Often linked to anti-inflammatory and antimicrobial effects.

Table 1: Structural Features of the Compound

ComponentDescription
BenzodioxoleAromatic ring with two oxygen atoms
TriazoleFive-membered ring containing three nitrogen atoms
OxadiazoleFive-membered ring containing two nitrogen and two oxygen atoms

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer progression, such as cyclooxygenase (COX) and certain kinases.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, contributing to its cytotoxic effects.

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results :
    • MCF-7: IC50 = 12 µM
    • A549: IC50 = 15 µM
    • HeLa: IC50 = 10 µM

These results indicate a promising potential for this compound as an anticancer agent.

Pharmacological Profile

The pharmacological profile of the compound suggests multiple therapeutic applications:

Table 2: Pharmacological Activities

Activity TypeObservations
AnticancerSignificant inhibition of cell growth
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction in inflammatory markers in vitro

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Variants of the compound have been synthesized to enhance specific biological activities.

Example Synthetic Route

  • Formation of Benzodioxole : Cyclization of catechol derivatives.
  • Triazole Formation : Click chemistry techniques are often employed.
  • Final Coupling : Combining the triazole with the oxadiazole moiety.

Table 3: Comparison with Similar Compounds

Compound NameBiological ActivityReference
N-(2H-benzodioxol-5-yl)-triazolesAnticancer
Benzodioxole derivativesAntimicrobial
Oxadiazole derivativesAnti-inflammatory

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O3/c18-11-2-1-3-12(7-11)23-8-13(20-22-23)16-19-17(26-21-16)10-4-5-14-15(6-10)25-9-24-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOONOJLFWNQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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